molecular formula C16H16ClNO4S B2624365 Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate CAS No. 1232796-22-3

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate

Cat. No. B2624365
M. Wt: 353.82
InChI Key: QFFSPTAXTDVUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate, also known as MCBM, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.

Scientific Research Applications

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate has shown potential in various research applications, including its use as a fluorescent probe for imaging studies. It has also been used in the synthesis of novel compounds for drug discovery and development. Additionally, Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate has been studied for its potential as an anti-inflammatory and antioxidant agent.

Mechanism Of Action

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate is believed to exert its effects through inhibition of the production of reactive oxygen species (ROS) and the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response. Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Studies have shown that Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate can reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. It has also been shown to have a protective effect on heart tissue in animal models of myocardial infarction.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate in lab experiments is its high solubility in organic solvents, which allows for easy incorporation into experimental protocols. However, Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate's potential toxicity and limited stability in aqueous solutions may limit its use in certain applications.

Future Directions

Future research on Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate could focus on its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Additionally, further studies could explore the mechanism of action of Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate and its potential interactions with other compounds. Finally, the development of more stable and less toxic analogs of Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate could expand its potential uses in various research applications.

Synthesis Methods

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate can be synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with methyl 2-aminobenzoate. The final product is obtained through purification and isolation techniques.

properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-22-16(19)14-5-3-4-6-15(14)18(23(2,20)21)11-12-7-9-13(17)10-8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFSPTAXTDVUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate

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